![molecular formula C13H10ClFN2O B5489921 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5489921.png)
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one
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Overview
Description
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one, also known as CF3, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CF3 is a chalcone derivative that belongs to the family of pyrazolone compounds.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is not well understood, but it is believed to act through various pathways depending on the target molecule. In anti-inflammatory activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-cancer activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is believed to induce apoptosis in cancer cells by activating the caspase pathway. In insecticidal and fungicidal activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is believed to disrupt the cell membrane of the target organism.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects depending on the target molecule. In anti-inflammatory activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-cancer activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In insecticidal and fungicidal activity, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been shown to disrupt the cell membrane of the target organism, leading to its death.
Advantages and Limitations for Lab Experiments
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has several advantages and limitations for lab experiments. One of the advantages is its high yield synthesis method, which makes it easy to obtain in large quantities. 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is also stable under various conditions, making it suitable for long-term storage. One of the limitations is its insolubility in water, which limits its use in aqueous solutions. 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is also highly reactive, which requires caution when handling.
Future Directions
There are several future directions for 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one research. One of the directions is to explore its potential as an anti-viral agent, as it has shown promising results in inhibiting the replication of certain viruses. Another direction is to investigate its potential as a catalyst for various chemical reactions. 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one can also be used as a building block for the synthesis of novel materials with unique properties, which can have various applications in material science.
Synthesis Methods
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one can be synthesized through a simple reaction between 2-chloro-6-fluorobenzaldehyde and 1-methyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate and a catalyst such as piperidine. The reaction results in the formation of 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one as a yellow crystalline solid with a high yield.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has shown promising results as an anti-inflammatory, anti-cancer, and anti-bacterial agent. 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has also been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, 3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c1-17-12(7-8-16-17)13(18)6-5-9-10(14)3-2-4-11(9)15/h2-8H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJRKINAVGYGMK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one |
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